molecular formula C20H20N2O4 B2371466 N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 955226-32-1

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2371466
CAS No.: 955226-32-1
M. Wt: 352.39
InChI Key: JUBQTGPVJUVUSB-UHFFFAOYSA-N
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Description

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a pyrrolidine ring, a benzo[d][1,3]dioxole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves a coupling reaction between the pyrrolidine intermediate and a benzo[d][1,3]dioxole derivative.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carboxamide group or the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-13-2-5-16(6-3-13)22-11-14(8-19(22)23)10-21-20(24)15-4-7-17-18(9-15)26-12-25-17/h2-7,9,14H,8,10-12H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBQTGPVJUVUSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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